

Spectral Characterization of 2,6-Diiodo-3-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diiodo-3-methoxypyridine

Cat. No.: B1314718

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This technical guide provides a comprehensive overview of the spectral characterization of **2,6-diiodo-3-methoxypyridine** (CAS RN: 437709-98-3). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds, alongside detailed experimental protocols for obtaining such data.

Molecular Structure:

Chemical Formula: $C_6H_5I_2NO$ Molecular Weight: 360.92 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2,6-diiodo-3-methoxypyridine**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar substituted pyridines.

Table 1: Predicted 1H NMR Spectral Data (400 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.7	d	1H	H-4
~ 7.0 - 7.2	d	1H	H-5
~ 3.9	s	3H	-OCH ₃

Note: Predicted chemical shifts are approximate. Actual values may vary depending on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 158	C-3
~ 145	C-5
~ 130	C-4
~ 95	C-2
~ 90	C-6
~ 57	-OCH ₃

Note: Predicted chemical shifts are approximate. Iodine's heavy atom effect can lead to signal broadening and shifts.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Predicted Relative Intensity (%)	Assignment
361	High	[M+H] ⁺ (Molecular Ion Peak)
234	Moderate	[M - I] ⁺
205	Moderate	[M - I - CO - H] ⁺
127	High	I ⁺

Note: Fragmentation patterns are predictions and may vary based on the ionization method and energy.

Table 4: Predicted FT-IR Spectral Data (Solid, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak	C-H stretch (aromatic)
2950-2850	Weak-Medium	C-H stretch (methyl)
~ 1550	Medium	C=C/C=N stretch (pyridine ring)
~ 1450	Medium	C-H bend (methyl)
1250-1200	Strong	C-O-C stretch (asymmetric)
1050-1000	Strong	C-O-C stretch (symmetric)
~ 550	Strong	C-I stretch

Note: Predicted absorption bands are approximate.

Interpretation of Spectral Data

The predicted spectral data provides a "fingerprint" for **2,6-diiodo-3-methoxypyridine**, allowing for its identification and structural confirmation.

- ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring (H-4 and H-5). A singlet further

upfield will represent the three protons of the methoxy group.

- ^{13}C NMR: The spectrum will show six distinct carbon signals. The carbons attached to the iodine atoms (C-2 and C-6) are expected to be significantly shielded. The carbon attached to the methoxy group (C-3) will be deshielded.
- Mass Spectrometry: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of iodine atoms and parts of the methoxy group.
- FT-IR: The spectrum will exhibit characteristic absorption bands for the aromatic C-H, methyl C-H, pyridine ring C=C and C=N, C-O-C ether, and C-I stretches.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral characterization of **2,6-diiodo-3-methoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-diiodo-3-methoxypyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Use a 100 MHz (or higher) NMR spectrometer.

- Acquire a proton-decoupled spectrum to simplify the signals to singlets.
- A higher number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Typical parameters: pulse angle of 45 degrees, and a relaxation delay of 2 seconds.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules.
- Analysis:
 - Introduce the sample into the mass spectrometer.
 - Obtain the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

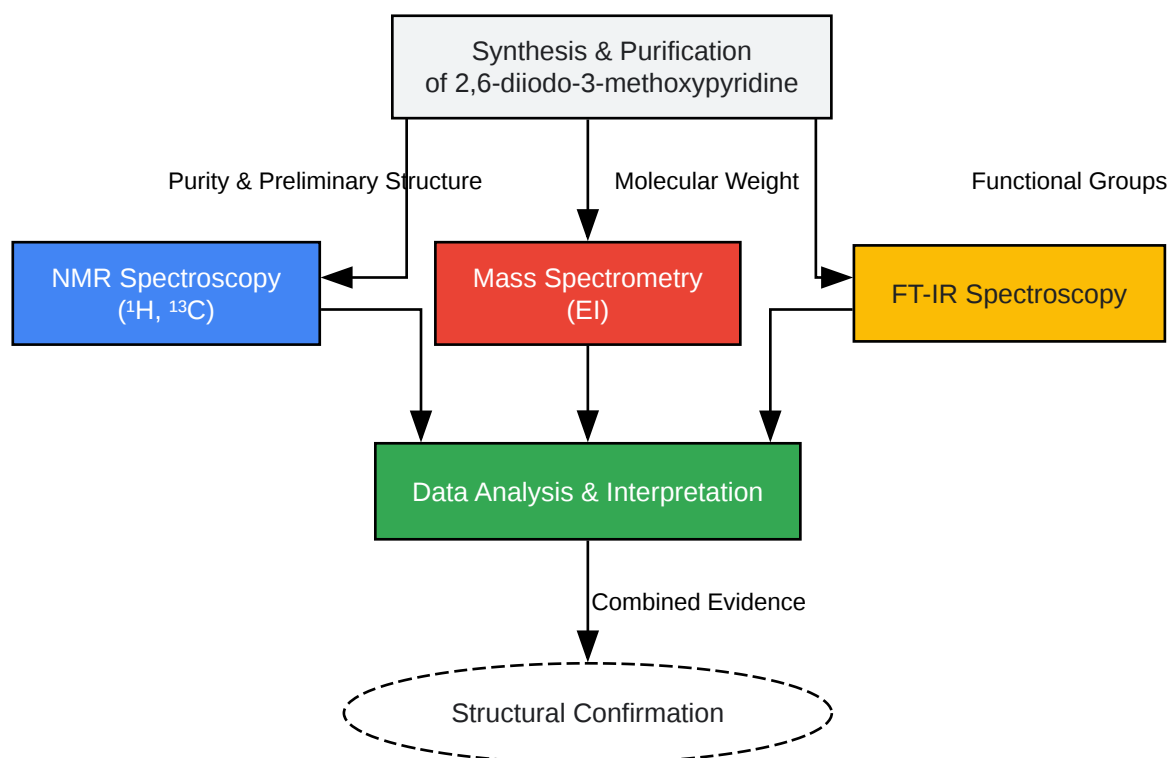
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **2,6-diiodo-3-methoxypyridine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to eliminate atmospheric and matrix interferences.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectral characterization of a synthesized compound like **2,6-diiodo-3-methoxypyridine**.



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